

A Technical Guide to the Spectrophotometric Properties of C.I. Reactive Red 11

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Compound of Interest

Compound Name: reactive red 11

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This technical guide provides an in-depth overview of the spectrophotometric properties of C.I. **Reactive Red 11**, a widely used monoazo reactive dye. This document summarizes its key spectral characteristics, details experimental protocols for its analysis, and provides visual representations of its chemical structure and the workflow for spectrophotometric analysis.

Core Spectrophotometric and Physicochemical Properties

Reactive Red 11 is a water-soluble anionic dye known for its vibrant red hue, primarily used in the textile industry for dyeing cellulosic fibers.^[1] Its chemical structure, characterized by an azo bond and a reactive triazine group, is responsible for its color and its ability to form covalent bonds with substrates. Understanding its interaction with light is crucial for various applications, including quantitative analysis, color matching, and degradation studies.

The key spectrophotometric and physicochemical properties of C.I. **Reactive Red 11** are summarized in the table below. It is important to note that there are some discrepancies in the reported molecular formula and weight in the literature; the most frequently cited values are presented here.

Property	Value	Source
CI Name	Reactive Red 11	
CAS Number	12226-08-3	
Molecular Formula	C ₂₀ H ₉ Cl ₂ N ₆ Na ₃ O ₉ S ₂	
Molecular Weight	681.33 g/mol	
Maximum Absorbance (λ _{max})	540 nm	
Secondary UV Peaks	250 nm, 325 nm	
Appearance	Purplish-red powder	
Solubility	Soluble in water	[1]

Note: The secondary UV peaks correspond to the phenyl and naphthol rings within the dye's structure. Molar absorptivity data for **Reactive Red 11** is not readily available in the reviewed literature.

Experimental Protocol: Determination of Maximum Absorbance (λ_{max})

The following protocol outlines a standard method for determining the maximum absorbance of **Reactive Red 11** using UV-Visible spectrophotometry.

1. Materials and Equipment:

- C.I. **Reactive Red 11** dye powder
- Distilled or deionized water (as solvent)
- Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)
- Pipettes
- Analytical balance
- UV-Visible Spectrophotometer (capable of scanning from at least 200-800 nm)
- Quartz or glass cuvettes

2. Preparation of Stock Solution: a. Accurately weigh a small amount of **Reactive Red 11** powder (e.g., 10 mg) using an analytical balance. b. Quantitatively transfer the powder to a 100

mL volumetric flask. c. Add a small amount of distilled water to dissolve the dye completely. d. Once dissolved, fill the flask to the calibration mark with distilled water. This creates a stock solution of known concentration (e.g., 100 mg/L).

3. Preparation of Working Solutions: a. Perform a series of dilutions from the stock solution to prepare working solutions of lower concentrations. For example, prepare 1 mg/L, 5 mg/L, and 10 mg/L solutions. b. For a 10 mg/L solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

4. Spectrophotometric Analysis: a. Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. b. Set the spectrophotometer to scan a wavelength range, for example, from 300 nm to 700 nm. c. Use distilled water as a blank to zero the instrument. d. Fill a clean cuvette with one of the diluted working solutions of **Reactive Red 11**. e. Place the cuvette in the spectrophotometer and run the spectral scan. f. The wavelength at which the highest absorbance is recorded is the maximum absorbance (λ_{max}). For **Reactive Red 11**, this is expected to be around 540 nm.

5. Data Analysis: a. The absorbance value at the λ_{max} can be used for quantitative analysis based on the Beer-Lambert law, provided a calibration curve is constructed using the absorbances of the serially diluted solutions. b. The percentage of decolorization in degradation studies can be calculated using the formula: % Decolorization = [(Initial Absorbance - Observed Absorbance) / Initial Absorbance] x 100.

Visualizations

The following diagrams illustrate the chemical structure of **Reactive Red 11** and a typical experimental workflow for its spectrophotometric analysis.



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Caption: Experimental workflow for determining the λ_{max} of **Reactive Red 11**.

C.I. Reactive Red 11 Structure

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References

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